molecular formula C22H24BrN3O2 B2466781 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 373618-42-9

9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2466781
CAS No.: 373618-42-9
M. Wt: 442.357
InChI Key: RZCXPALOFDSNMR-UHFFFAOYSA-N
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Description

9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a bromine atom, two ethoxy groups, and an isobutyl group attached to an indoloquinoxaline core.

Scientific Research Applications

9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biochemical Analysis

Biochemical Properties

9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline exhibits a wide range of interesting biological properties . It is similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . It is reported to show DNA duplex stabilization , antimicrobial , cytostatic, virostatic , antimalarial , and anti-inflammatory activities .

Cellular Effects

The planar structure of this compound aids in the intercalation of DNA which in turn is responsible for biological activities such as cytotoxicity, antiviral activity, etc . The thermal stability property of the drug-DNA intercalated complex is an important parameter to evaluate the binding affinity of the molecule to DNA .

Molecular Mechanism

The mechanism of pharmacological action exerted by this compound is predominantly DNA intercalation . The thermal stability of the intercalated complex (DNA and this compound) is an important parameter for the elucidation of anticancer, antiviral and other activities .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully explored. It is known that these compounds showed mild to moderate cytotoxicity against different human cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Quinoxaline Formation: The indole core is then reacted with o-phenylenediamine to form the quinoxaline ring system.

    Bromination: The resulting indoloquinoxaline is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 9th position.

    Ethoxylation and Isobutylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.

    Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and appropriate ligands under inert atmosphere.

Major Products Formed

    Substitution Products: Various substituted indoloquinoxalines depending on the nucleophile used.

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

    Coupling Products: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline: Lacks the bromine atom, which may affect its reactivity and biological activity.

    9-Chloro-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    9-Bromo-2,3-dimethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline: Similar structure but with methoxy groups instead of ethoxy groups, potentially affecting its solubility and reactivity.

Uniqueness

9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the bromine atom, which allows for specific substitution reactions and coupling reactions that are not possible with its analogs. Additionally, the ethoxy groups may enhance its solubility and photophysical properties compared to methoxy analogs.

Properties

IUPAC Name

9-bromo-2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O2/c1-5-27-19-10-16-17(11-20(19)28-6-2)25-22-21(24-16)15-9-14(23)7-8-18(15)26(22)12-13(3)4/h7-11,13H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCXPALOFDSNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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